REACTION_SMILES
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[CH3:10][C:11]([CH3:12])([O-:13])[CH3:14].[CH3:24][N:25]([CH3:26])[CH:27]=[O:28].[Cl:16][CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1.[K+:15].[NH2:1][c:2]1[cH:3][cH:4][c:5]([Br:9])[c:6]([OH:8])[cH:7]1>>[NH2:1][c:2]1[cH:3][cH:4][c:5]([Br:9])[c:6]([O:8][CH2:17][c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Br)c(O)c1
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Name
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Type
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product
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Smiles
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Nc1ccc(Br)c(OCc2ccccc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |